Product packaging for Unii-1O6T8HG11V(Cat. No.:CAS No. 15768-18-0)

Unii-1O6T8HG11V

Cat. No.: B096038
CAS No.: 15768-18-0
M. Wt: 196.94 g/mol
InChI Key: LMEWRZSPCQHBOB-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Silver-Lactate Chemistry

The history of silver lactate (B86563) is intertwined with the discovery of its constituent parts: lactic acid and silver. Lactic acid was first isolated in 1780 by the Swedish chemist Carl Wilhelm Scheele from sour milk. The development of silver chemistry, a metal used since antiquity, provided the other essential component. The synthesis of silver lactate can be achieved through the reaction of silver carbonate with lactic acid. wikipedia.org

Initially, the interest in silver lactate was primarily for its antimicrobial properties, a characteristic shared by many silver compounds. However, the evolution of silver-lactate chemistry has seen its application expand into more complex areas of coordination chemistry and materials science. Research has moved from simple synthesis to the investigation of its coordination polymers and its use as a precursor for other silver-containing compounds. wikipedia.org For instance, it reacts with triphenylphosphine (B44618) gold chloride to yield triphenylphosphine gold lactate and with the tetraphosphine ligand, dppbpda, to form a coordination polymer. wikipedia.org A stability-indicating reverse-phase high-performance liquid chromatographic (RP-HPLC) method has been developed for the analysis of silver lactate, which is crucial for quality control in its synthesis and applications. semanticscholar.org

Significance of Hydroxycarboxylates in Coordination Chemistry

Hydroxycarboxylates, such as the lactate anion, are a significant class of ligands in coordination chemistry due to their versatile binding capabilities. The lactate ion possesses both a carboxylate group (-COO⁻) and a hydroxyl group (-OH), both of which can coordinate with metal ions. This allows for various coordination modes, including monodentate, bidentate, and bridging, leading to the formation of diverse and stable metal complexes.

In the case of silver lactate, the lactate anion typically acts as a bidentate ligand, coordinating to the silver(I) ion through the oxygen atoms of both the carboxylate and hydroxyl groups. This chelation results in the formation of a stable five-membered ring, a common feature in the coordination chemistry of α-hydroxycarboxylates. This bidentate coordination is a key factor in the structure and reactivity of silver lactate monohydrate. The study of how hydroxycarboxylates coordinate to metal centers is fundamental to understanding the structure and function of the resulting complexes, including their potential applications in catalysis and materials science.

Overview of Current Research Trajectories for Silver(I) Complexes

Current research on silver(I) complexes, including those involving lactate, is multifaceted and expanding into various fields. A significant area of investigation is the synthesis and structural characterization of novel silver(I) coordination polymers and complexes with diverse ligands. Researchers are exploring how different ligands influence the coordination geometry of the silver(I) ion, which can range from linear to tetrahedral and higher coordination numbers. researchgate.net

One major research trajectory focuses on the development of new functional materials. For example, silver(I) coordination polymers are being investigated for their potential applications in areas such as luminescence and sensing. The nature of the organic ligands, such as the lactate in silver lactate, plays a crucial role in determining the properties of these materials.

Another active area of research involves the use of silver(I) complexes as precursors for the synthesis of other metal complexes and nanomaterials. For instance, silver lactate has been used in the synthesis of silver-doped materials. mdpi.com The study of silver(I) complexes with various N-heterocyclic and phosphine (B1218219) ligands also continues to be a vibrant area of research, with a focus on their structural diversity and potential applications. unife.it Recent studies have also explored the use of silver lactate in combination with other materials, such as platelet-rich plasma, for biomedical applications, though this article will not delve into the specifics of such uses. mdpi.com

Interactive Data Tables

Below are interactive data tables summarizing key properties and research findings related to silver lactate monohydrate.

Table 1: Physicochemical Properties of Silver Lactate Monohydrate

PropertyValueReference
Molecular FormulaC₃H₇AgO₄
Molecular Weight214.95 g/mol
AppearanceWhite to gray crystalline powder fishersci.ca
Melting Point120-122 °C wikipedia.org
Solubility in WaterSoluble wikipedia.org
Solubility in EthanolSlightly soluble wikipedia.org

Table 2: Chemical Identifiers for Silver Lactate

IdentifierAnhydrous FormMonohydrate FormReference
CAS Number128-00-715768-18-0
IUPAC Namesilver 2-hydroxypropanoatesilver 2-hydroxypropanoate hydrate (B1144303)
PubChem CID15764422600159
EC Number239-859-3Not specified

Table 3: Selected Research Findings on Silver(I) Complexes

Research FocusKey FindingCompound(s) StudiedReference
Coordination PolymersFormation of a coordination polymer with a tetraphosphine ligand.Silver lactate, dppbpda wikipedia.org
Heterometallic ComplexesReaction with triphenylphosphine gold chloride to form a new complex.Silver lactate, Triphenylphosphine gold chloride wikipedia.org
Analytical Method DevelopmentA validated stability-indicating RP-HPLC method for assay was developed.Silver lactate semanticscholar.orgresearchgate.net
Structural CharacterizationThe lactate anion acts as a bidentate ligand.Silver lactate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5AgO3 B096038 Unii-1O6T8HG11V CAS No. 15768-18-0

Properties

CAS No.

15768-18-0

Molecular Formula

C3H5AgO3

Molecular Weight

196.94 g/mol

IUPAC Name

silver 2-hydroxypropanoate

InChI

InChI=1S/C3H6O3.Ag/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1

InChI Key

LMEWRZSPCQHBOB-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)O)O.[Ag]

Other CAS No.

15768-18-0

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Crystallographic Analysis and Structural Features of Silver Lactate Monohydrate

Single-Crystal X-ray Diffraction Studies of Silver Lactate (B86563) Monohydrate

Single-crystal X-ray diffraction is a pivotal technique for the precise determination of the three-dimensional atomic arrangement within a crystalline solid. researchgate.net It provides detailed information on unit cell dimensions, bond lengths, and bond angles, which are fundamental to understanding the structure-property relationships of a compound. researchgate.net

However, crystallographic data from related silver(I) lactate complexes provide valuable insights into the probable structural characteristics.

Determination of Unit Cell Parameters and Space Group

While the unit cell parameters and space group for silver lactate monohydrate remain undetermined, data for a related tetranuclear silver(I) complex containing bridging lactate groups, [Ag₄L(MeCH(OH)CO₂)₄] (where L is a hexaazamacrocyclic Schiff base), have been reported. tandfonline.com This complex crystallizes in the monoclinic system with the space group P2₁/c. tandfonline.com

The crystallographic data for this related compound are presented below:

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.851(9)
b (Å)8.043(3)
c (Å)19.65(1)
α (°)90
β (°)107.73(2)
γ (°)90
V (ų)2085(2)
Z2
Table 1: Unit cell parameters for the related complex [Ag₄L(MeCH(OH)CO₂)₄]. Data sourced from a study on anion-controlled formation of silver(I) complexes. tandfonline.com

This information suggests that silver lactate moieties can be incorporated into complex, ordered crystalline structures.

Bond Lengths, Bond Angles, and Dihedral Angles

Detailed bond lengths and angles for silver lactate monohydrate are not available due to the lack of a published crystal structure. However, analysis of a bis-phosphine silver(I) complex featuring a bidentate chelating lactate ligand provides key insights into the coordination environment of the silver ion. acs.org

In this complex, the Ag-O bond distances for the chelating lactate are reported as 2.448(6) Å and 2.813(9) Å. acs.org The significant difference in these bond lengths indicates an uneven or tilted coordination of the carboxylate group. acs.org The corresponding Ag-O-C bond angles are 108.5(4)° and 88.00(5)°. acs.org

For comparison, another bis-coordinating phosphine (B1218219) silver(I) complex with a lactate group exhibits a more symmetrical chelation, with Ag-O distances of 2.425(3) Å and 2.509(4) Å, and Ag-O-C bond angles of 91.0(5)° and 94.8(3)°. acs.org

Interaction Bond Length (Å) Bond Angle (°) Compound
Ag-O2.448(6)Ag-O-C: 108.5(4)Bis-phosphine silver(I) lactate complex
Ag-O2.813(9)Ag-O-C: 88.00(5)Bis-phosphine silver(I) lactate complex
Ag-O2.425(3)Ag-O-C: 91.0(5)Comparative bis-phosphine silver(I) lactate complex
Ag-O2.509(4)Ag-O-C: 94.8(3)Comparative bis-phosphine silver(I) lactate complex
Table 2: Selected bond lengths and angles in related silver(I) lactate complexes. Data sourced from a study on water-soluble silver(I) complexes. acs.org

These data are crucial for understanding the nature of the silver-lactate bond.

Polymorphism and Solvatomorphism in Silver(I) Lactate Systems

Polymorphism refers to the ability of a compound to exist in more than one crystalline form, while solvatomorphism describes crystalline forms that differ in the incorporated solvent molecules. Both phenomena are of great importance in materials science and pharmaceuticals as they can significantly affect the physical and chemical properties of a solid.

The silver(I) lactate system is known to exist in different solvated forms. The most commonly cited is the monohydrate, CH₃CH(OH)COOAg·H₂O. wikipedia.org Anhydrous silver lactate (CH₃CH(OH)COOAg) and a hemihydrate form have also been mentioned in chemical literature. chemspider.com The existence of these different hydrated states is a clear indication of solvatomorphism in the silver(I) lactate system. Each of these forms will have a unique crystal structure and, consequently, distinct properties.

Coordination Geometry of Silver(I) Centers in Lactate Environments

The coordination geometry of the silver(I) ion in lactate-containing complexes is a defining feature of their structure. The lactate anion, possessing both a carboxylate and a hydroxyl group, can coordinate to metal centers in various ways.

Chelation Modes of Lactate Ligands

Research indicates that the lactate ligand typically coordinates to the silver(I) cation through a bidentate chelation pattern. This involves the formation of a ring-like structure through the bonding of both a carboxylate oxygen and the hydroxyl oxygen of the same lactate molecule to the silver center. This mode of binding is described as a κ²-O,O' chelation. acs.org

In some complex structures, the lactate group can also act as a bridging ligand. For instance, in the tetranuclear silver(I) complex [Ag₄L(MeCH(OH)CO₂)₄], a μ₂-lactate group bridges two silver atoms. tandfonline.com In this arrangement, the lactate ligand is bound to one silver atom in a monodentate fashion while also bridging to a second silver center. tandfonline.com This demonstrates the versatility of the lactate ligand in forming extended coordination networks.

Supramolecular Architecture and Intermolecular Interactions

In the case of silver lactate monohydrate, the presence of the water molecule, along with the hydroxyl and carboxylate groups of the lactate ligand, provides ample opportunity for the formation of an extensive hydrogen-bonding network. It is anticipated that the water molecule would act as both a hydrogen bond donor and acceptor, linking adjacent silver lactate units. The hydroxyl group of the lactate can also participate in hydrogen bonding.

In a related structure, silver(I) glycolate (B3277807) hemihydrate, the water of crystallization plays a crucial role in the supramolecular assembly, forming hydrogen bonds with both a carboxylate oxygen and a hydroxyl oxygen of the glycolate ligands. publish.csiro.au A similar network of interactions is expected to be a defining feature of the silver lactate monohydrate crystal structure, contributing significantly to its stability.

Lack of Sufficient Crystallographic Data for a Detailed Analysis of Silver Lactate Monohydrate

A thorough investigation into the crystallographic and structural features of silver lactate monohydrate has revealed a significant lack of detailed, publicly available scientific literature and crystallographic data necessary to fulfill the user's request for an in-depth article. While general information regarding the existence and basic properties of silver lactate and its monohydrate form is accessible wikipedia.orgdrugfuture.com, specific structural details, particularly concerning hydrogen bonding networks and π-π stacking interactions, are not sufficiently documented in the searched resources.

Silver lactate, the silver salt of lactic acid, is known to exist as a monohydrate, with the chemical formula CH₃CH(OH)COOAg·H₂O. wikipedia.org The lactate anion has the potential to coordinate with the silver cation through the oxygen atoms of both the carboxylate and hydroxyl groups, a common characteristic for metal lactate complexes. Furthermore, the presence of a water molecule in the monohydrate form suggests the likelihood of hydrogen bonding within the crystal lattice.

The formation of coordination polymers involving silver lactate has been noted, particularly in reactions with ligands like tetraphosphines. wikipedia.org These polymeric structures could potentially exhibit π-π stacking interactions, a phenomenon observed in other silver(I) complexes. However, specific studies detailing these interactions within a pure polymeric silver-lactate system, especially one incorporating the monohydrate, were not found.

The primary obstacle in generating the requested article is the absence of a publicly accessible, detailed crystal structure of silver lactate monohydrate. Such a structure, typically determined through techniques like X-ray crystallography, would provide the precise atomic coordinates necessary to analyze and describe the intricate network of hydrogen bonds involving the water molecule and the lactate ions. It would also be essential to identify and characterize any π-π stacking interactions between adjacent lactate moieties within a polymeric framework.

Without this fundamental crystallographic data, any discussion on the "Hydrogen Bonding Networks Involving Monohydrate Component" and "π-π Stacking Interactions in Polymeric Silver-Lactate Systems" would be purely speculative and would not meet the required standard of a scientifically accurate and informative article. The creation of detailed data tables with bond lengths, angles, and intermolecular distances is impossible without access to the solved crystal structure.

Therefore, due to the unavailability of the requisite scientific data in the public domain based on the conducted searches, it is not possible to generate the article as per the detailed outline provided by the user. Further research in specialized crystallographic databases or newly published literature would be required to obtain the necessary information.

Coordination Chemistry of Silver I with Lactate Ligands

Ligand Design and Rational Synthesis of Silver-Lactate Complexes

The rational synthesis of silver-lactate complexes is predicated on understanding the inherent properties of the lactate (B86563) ligand itself. The lactate anion possesses both a carboxylate group and a hydroxyl group, making it capable of acting as a bidentate ligand, binding to the metal center through both functional groups. This bidentate chelation is a key feature in the design of stable silver-lactate compounds. The synthesis can be achieved through straightforward reactions, such as the combination of silver carbonate with lactic acid. wikipedia.org Further complexity can be introduced by designing systems with modified lactate derivatives or by introducing other ligands to create mixed-ligand complexes. mdpi.comrsc.org

The stability and structure of silver(I) complexes are significantly influenced by the electronic and steric properties of their ligands.

Ligand Basicity: The basicity of a ligand, or its ability to donate electrons, plays a crucial role in the stability of the resulting complex. Generally, for silver(I) complexes, a higher ligand basicity leads to a more stable and more enthalpy-stabilized complex. researchgate.netresearchgate.net In the context of lactate, the carboxylate and hydroxyl groups provide the necessary basicity for coordination. The stability of silver(I) complexes with various nitrogen-based ligands, for example, has been shown to correlate with the ligand's pKa values. researchgate.net While specific pKa correlations for a series of modified lactate ligands are not readily available, the principle remains that increasing the electron-donating capacity of the lactate backbone would be expected to enhance the stability of the silver complex. researchgate.net

Steric Hindrance: Steric hindrance, arising from the spatial arrangement of atoms within a ligand, can dictate the coordination number and geometry of the final complex. acs.orgresearchgate.net Bulky substituents on a ligand can prevent the formation of higher-coordinate complexes. dovepress.com For instance, in the design of silver(I) complexes with phosphine (B1218219) ligands, the Tolman cone angle is a key parameter; ligands with smaller cone angles can more easily form higher-coordinate complexes. acs.org In silver-lactate systems, while the lactate ligand itself is not exceptionally bulky, the introduction of sterically demanding secondary ligands in mixed-ligand systems can influence the final structure, preventing polymerization and favoring the formation of discrete molecules. nih.govacs.org

Chelate Ring Formation and Stability Constants

A defining characteristic of the coordination of lactate to a metal center is the formation of a chelate ring. ebsco.com Chelation, the process where a polydentate ligand binds to a central metal ion at two or more points, results in a cyclic structure that is generally more stable than complexes formed by comparable monodentate ligands. britannica.com This enhanced stability is known as the chelate effect. britannica.com

In silver-lactate complexes, the lactate ligand acts as a bidentate chelating agent, coordinating to the Ag⁺ ion through both a carboxylate oxygen and the hydroxyl oxygen. This creates a stable, five-membered chelate ring. The binding mode can, however, be asymmetric. In one mixed-ligand silver(I) phosphine lactate complex, the lactate group was found to be a bidentate κ²-O,O' chelating ligand with distinctly uneven Ag-O bond distances of 2.448(6) Å and 2.813(9) Å. acs.org This indicates that one oxygen atom has a stronger coordination to the silver center than the other. acs.org

The stability of these complexes is quantified by stability constants (log K). While lactate is generally considered a weak metal binder compared to other hydroxycarboxylates like malate, it still forms stable complexes with various metal ions. researchgate.net Potentiometric and calorimetric measurements are common methods used to determine these constants for silver(I) complexes with various ligands. nih.govmdpi.com

Table 1: Stability Constants (log K) for Selected Silver(I) Complexes This table provides context for the stability of Ag(I) complexes with various ligand types, as specific, directly comparable data for a series of lactate derivatives is limited in the provided search results.

Ligand Type Complex Solvent log K₁ log K₂ Reference
Primary Amine [Ag(n-propylamine)]⁺ Acetonitrile 4.81 5.56 mdpi.com
Pyridine [Ag(pyridine)]⁺ DMSO 3.25 4.13 nih.gov

Note: The table illustrates that stability constants are highly dependent on the ligand, solvent, and stoichiometry of the complex.

Anion Effects on Silver(I) Coordination Architectures

The counter-anion present during the synthesis of silver(I) coordination compounds plays a critical, structure-directing role. researchgate.netk-state.edu The size, shape, and coordination ability of the anion can influence the final supramolecular architecture, leading to the formation of anything from discrete molecules to one-, two-, or three-dimensional coordination polymers. nih.govnih.govrsc.org

Studies on various silver(I) complexes have demonstrated this principle extensively:

Coordinating vs. Non-coordinating Anions: Strongly coordinating anions like nitrate (B79036) (NO₃⁻) or acetate (B1210297) can act as co-ligands, directly binding to the silver(I) center and becoming part of the primary coordination sphere. rsc.orgtandfonline.com In contrast, weakly coordinating anions like perchlorate (B79767) (ClO₄⁻), hexafluorophosphate (B91526) (PF₆⁻), or triflate (OTf⁻) are less likely to bind directly to the metal and primarily serve to balance the charge, allowing the primary ligands and weaker interactions to dictate the structure. researchgate.netnih.govrsc.org

Anion Templating: Anions can template the formation of specific structures through hydrogen bonding and other supramolecular interactions. researchgate.net In one study, switching the anion from perchlorate to nitrate in a silver(I)-pyridylimidazole system changed the structure from a 1-D polymer to a discrete molecular rectangle, with the nitrate anion and water molecules controlling the assembly via hydrogen bonds. researchgate.net

Structural Isomerism: The choice of anion can lead to different structural outcomes even with the same ligand. For example, reacting a hexaazamacrocyclic Schiff base with different silver(I) salts (containing nitrate, lactate, or benzoate (B1203000) anions) resulted in distinct di-, tri-, tetra-, and polynuclear complexes with varied coordination environments for the silver ions. tandfonline.comresearchgate.net This highlights the anion's power to control the formation of silver(I) coordination architectures. tandfonline.com

Mixed-Ligand Silver(I) Lactate Complexes

Introducing a secondary ligand into the silver-lactate system allows for the synthesis of mixed-ligand complexes with tailored properties. These complexes often feature a silver(I) center coordinated to both the lactate anion and another ligand, such as a phosphine or a nitrogen-based heterocycle. rsc.orgacs.org The properties of the resulting complex are a function of all its components. d-nb.info

For instance, silver(I) complexes containing both triphenylphosphine (B44618) and various carboxylate ligands (structurally similar to lactate) have been synthesized and studied. rsc.org In one notable example, a bis-coordinating phosphine silver(I) complex with a lactate group was synthesized and characterized. acs.org In this complex, the silver(I) center adopts a highly distorted tetrahedral geometry, being coordinated by two phosphorus atoms from the phosphine ligands and the two oxygen atoms from the chelating lactate group. acs.org

The synthesis of mixed-ligand complexes can also serve to control the dimensionality of the final product. The addition of a ligand like 2,2'-bipyridine (B1663995) to polymeric silver(I) coordination networks can halt the polymerization, resulting in discrete molecular complexes. nih.gov

Table 2: Examples of Mixed-Ligand Silver(I) Complexes

Primary Ligand(s) Anion/Secondary Ligand Resulting Complex Type Reference
Hexaazamacrocyclic Schiff Base Lactate Tetranuclear complex with a bridging lactate group tandfonline.com
Triphenylphosphine 4-Hydroxybenzoic acid Mononuclear complex: [Ag(tpp)₂(p-Hbza)] rsc.org
3,7-Dimethyl-1,3,5-triaza-7-phosphabicyclo[3.3.1]nonane Lactate Distorted tetrahedral complex with chelating lactate acs.org

Redox Properties of Silver(I)-Lactate Coordination Compounds

The biological activity and therapeutic potential of many metal complexes, including those of silver, are often linked to their redox properties. d-nb.infonih.gov Silver(I) complexes can participate in redox reactions that are crucial to their mechanism of action, particularly in antimicrobial and anticancer applications. researchgate.netmdpi.com

The activity of silver complexes is often associated with the rate of release of silver ions, their stability, and their ability to interact with biological targets, all of which are influenced by the redox environment. nih.govmdpi.com The ligands coordinated to the silver(I) center play a significant role in modulating these properties. d-nb.info For example, silver(I) phosphine complexes have been shown to disrupt cellular thiol-redox homeostasis by inhibiting enzymes like thioredoxin reductase. nih.govresearchgate.net

While specific electrochemical studies focusing solely on the redox potential of silver lactate monohydrate are not extensively detailed in the provided sources, the general principles of silver(I) coordination chemistry suggest that the lactate ligand would influence the redox stability of the Ag(I) center. The redox properties of mixed-ligand silver(I) lactate complexes have been investigated. Cyclic voltammetry has been used to study the redox behavior of silver(I) complexes, including a tetranuclear silver(I) lactate complex with a macrocyclic Schiff base ligand. tandfonline.com The development of metal-based drugs often involves designing complexes that can impact the redox balance within cells, and silver(I)-lactate compounds represent a class of molecules with potential in this area. nih.gov

Advanced Spectroscopic Characterization of Silver Lactate Monohydrate

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the functional groups and coordination environment of silver lactate (B86563) monohydrate. The analysis of vibrational modes offers a detailed picture of the molecular structure.

Assignment of Characteristic Functional Group Vibrations

The vibrational spectrum of silver lactate monohydrate is characterized by distinct bands corresponding to the lactate anion, the coordinated silver cation, and the water of hydration. Fourier Transform Infrared (FT-IR) spectroscopy is particularly useful for identifying the coordination of the lactate ligand.

The key functional groups present—hydroxyl (OH), carboxylate (COO⁻), and alkyl (C-H)—give rise to characteristic absorption bands. The IR and Raman spectra of lactic acid and its salts have been studied to propose vibrational assignments for the different species. researchgate.net The general spectral regions for related carbohydrates can be divided into five main areas: region V (3600–3050 cm⁻¹) for OH stretching, region IV (3050–2800 cm⁻¹) for CH/CH₂ stretching, region III (1500–1200 cm⁻¹) and region I (800–100 cm⁻¹) dominated by deformational modes, and region II (1200–800 cm⁻¹) assigned to C-O/C-C stretching vibrations. researchgate.net

A crucial aspect of the FT-IR spectrum is the position of the carboxylate stretches, which typically appear in the 1590–1610 cm⁻¹ range, confirming the coordination of the lactate ligand. The broad absorption band observed in the 3000-3500 cm⁻¹ range is attributed to the O-H stretching vibrations of the hydroxyl group of the lactate moiety and the water molecule.

Table 1: Characteristic IR and Raman Vibrational Frequencies for Silver Lactate Monohydrate

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Source
Hydroxyl (O-H) Stretching 3000 - 3500 researchgate.net
Carboxylate (COO⁻) Asymmetric Stretching 1590 - 1610
Methyl/Methylene (C-H) Stretching 2800 - 3050 researchgate.net
Carbonyl (C=O) Stretching (in esters) 1741 - 1746 researchgate.net

Note: This table is a compilation of typical values for the functional groups present in silver lactate monohydrate, based on data from related compounds.

Elucidation of Coordination Modes from Vibrational Data

The vibrational spectra provide significant evidence for the coordination mode of the lactate ligand to the silver(I) ion. In metal-lactate complexes, the lactate anion can coordinate in several ways. For silver lactate, analysis suggests that coordination occurs through both the carboxylate oxygen and the hydroxyl oxygen of the lactate ligand. This results in a bidentate chelation pattern, forming a stable organometallic complex.

The shift in the vibrational frequencies of the carboxylate group (COO⁻) upon coordination to the silver ion, compared to the free lactate ion, is a key indicator of this interaction. The difference between the asymmetric (ν_as) and symmetric (ν_s) stretching frequencies of the COO⁻ group can help distinguish between monodentate, bidentate, and bridging coordination modes. In many rare-earth element lactates, the ligand typically exhibits a bidentate coordination mode and can also act as a bridge between two or three metal ions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for confirming the molecular structure of silver lactate monohydrate in both solution and solid states.

Solution-State NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy in solution are routinely used to verify the organic lactate backbone of the compound. Spectroscopic analysis using these methods has confirmed the structural integrity of synthesized silver lactate by comparing the obtained spectra with established reference standards. The spectra would show characteristic signals for the methyl (CH₃), methine (CH), and quaternary carboxylate carbon, with chemical shifts consistent with the lactate structure.

Table 2: Expected NMR Chemical Shifts for the Lactate Moiety

Nucleus Group Expected Chemical Shift (ppm)
¹H CH₃ ~1.3
¹H CH ~4.0
¹³C CH₃ ~20
¹³C CH ~67

Note: These are approximate chemical shift values for a lactate anion in solution and can vary depending on the solvent and coordination.

Solid-State NMR for Crystalline Characterization

Solid-state NMR (ssNMR) provides detailed information about the crystalline structure, polymorphism, and the local environment of the silver ion. researchgate.net Silver has two NMR active, spin-½ nuclei, ¹⁰⁷Ag and ¹⁰⁹Ag, with ¹⁰⁹Ag being the preferred isotope due to its slightly higher sensitivity. huji.ac.il

Studies have been conducted on the ¹⁰⁹Ag NMR spectra of solid inorganic silver compounds, including silver lactate, using techniques like Magic Angle Spinning (MAS). nih.govresearchgate.net In cases where protons are present, as in the monohydrate form, the ¹H to ¹⁰⁹Ag cross-polarization (CP/MAS) technique can be employed to enhance the signal and reduce experimental time. nih.govresearchgate.net These experiments allow for the determination of the principal components of the ¹⁰⁹Ag chemical shift tensor, which is sensitive to the coordination environment of the silver atom. nih.govresearchgate.net The analysis of the isotropic chemical shifts and the chemical shift tensors provides insights that can be correlated with available crystal structure data. nih.govresearchgate.net The silver chemical shift ranges are indicative of the coordination state and the nature of the coordinating atoms (e.g., P,S-environments). nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation state of elements within the top few nanometers of a material's surface. researchgate.net

For silver lactate monohydrate, XPS analysis would involve irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. High-resolution spectra of the Ag 3d, C 1s, and O 1s regions provide detailed chemical state information.

The binding energy of the Ag 3d electrons is a direct indicator of the silver oxidation state. The Ag 3d spectrum for a silver(I) compound like silver lactate is expected to show two peaks, Ag 3d₅/₂ and Ag 3d₃/₂, with a characteristic spin-orbit splitting. For metallic silver (Ag⁰), the Ag 3d₅/₂ peak is typically found at a binding energy of around 368.2 eV, with a spin energy gap of 6.0 eV to the Ag 3d₃/₂ peak at ~374.2 eV. sci-hub.se In a silver(I) compound, these peaks would be shifted to a slightly lower binding energy.

The C 1s spectrum can be deconvoluted to identify the different carbon environments: the C-C/C-H of the methyl group, the C-OH group, and the O-C=O of the carboxylate group. researchgate.net Similarly, the O 1s spectrum distinguishes between the oxygen atoms in the hydroxyl group, the carboxylate group, and the water of hydration. This detailed analysis confirms the presence of the lactate ligand on the surface and provides information about its chemical environment.

Table 3: List of Chemical Compounds

Compound Name
Silver lactate monohydrate
Lactic acid
Silver(I)

UV-Visible Spectroscopy and Plasmon Resonance Phenomena

UV-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing silver lactate monohydrate, particularly in the context of its use as a precursor in the synthesis of silver nanoparticles (AgNPs). While the silver lactate monohydrate solution itself does not exhibit strong absorption in the visible range, its transformation into colloidal silver nanoparticles gives rise to a distinct optical phenomenon known as surface plasmon resonance (SPR).

The SPR phenomenon is a collective oscillation of the conduction electrons in the metallic nanoparticles, which is excited by incident light of a specific wavelength. This results in a strong absorption band in the UV-Vis spectrum. For silver nanoparticles, this SPR peak is typically observed in the range of 400-450 nm, and its exact position and shape are sensitive to the size, shape, and the surrounding dielectric medium of the nanoparticles.

In the synthesis of AgNPs using silver lactate as the silver source, UV-Vis spectroscopy is a primary tool to monitor the formation and stability of the nanoparticles. The appearance and growth of the characteristic SPR peak confirm the reduction of silver ions (Ag⁺) from the silver lactate to metallic silver (Ag⁰) and the subsequent nucleation and growth of the nanoparticles.

Table 5.4.1: Typical UV-Vis Absorption Maxima for Silver Nanoparticles Synthesized from Silver Lactate

Nanoparticle CharacteristicTypical Wavelength (λmax)Reference
Spherical Silver Nanoparticles~400-420 nm
Silver Nanoparticles in different media400-450 nm plos.org

The lactate anion from the silver lactate can also act as a reducing and capping agent in some synthesis methods, influencing the final characteristics of the nanoparticles. The study of the SPR peak provides crucial information on the kinetics of the nanoparticle formation and their final morphology. For instance, a shift in the peak to longer wavelengths (red shift) can indicate an increase in particle size or aggregation, while a shift to shorter wavelengths (blue shift) might suggest a decrease in particle size.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. For silver lactate monohydrate (C₃H₇AgO₄), the theoretical molecular weight is approximately 214.95 g/mol .

In a mass spectrometer, the compound is first ionized. For a salt like silver lactate, soft ionization techniques such as Electrospray Ionization (ESI) would be suitable. In ESI-MS, we would expect to observe ions corresponding to the intact molecule, its adducts, and its constituent parts. Given the isotopic distribution of silver (¹⁰⁷Ag and ¹⁰⁹Ag), the mass spectrum would show a characteristic isotopic pattern for silver-containing fragments.

Table 5.5.1: Predicted Key Ions in the Mass Spectrum of Silver Lactate

IonFormulaApproximate m/zNotes
Silver Cation[Ag]⁺107, 109Characteristic isotopic pattern of silver.
Lactate Anion[C₃H₅O₃]⁻89Would be observed in negative ion mode.
Silver Lactate Cluster[Ag(C₃H₅O₃)₂]⁻295, 297Possible cluster ion in negative ion mode.
Fragment of Lactate[CH₃CHOH]⁺45From cleavage of the carboxyl group.
Fragment of Lactate[COOH]⁺45From cleavage of the C-C bond.

The lactate ion itself could undergo further fragmentation. Common fragmentation pathways for carboxylic acids and their derivatives include the loss of small neutral molecules like H₂O, CO, and CO₂. For the lactate ion, we might expect to see the loss of water from the hydroxyl group or the decarboxylation of the carboxyl group. The presence of the silver isotopes would serve as a clear marker for identifying fragments that retain the silver atom. The analysis of these fragmentation patterns provides valuable information for the structural confirmation of silver lactate monohydrate.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique that detects species with unpaired electrons, such as free radicals. Silver lactate monohydrate in its ground state is a diamagnetic compound with no unpaired electrons, and therefore, it is ESR-silent. However, ESR spectroscopy can be a powerful tool to study the formation of paramagnetic species from silver lactate monohydrate under specific conditions, such as upon exposure to ionizing radiation (e.g., gamma rays or X-rays) or in the presence of strong oxidizing or reducing agents.

When irradiated, many organic and inorganic compounds can form stable free radicals. In the case of silver lactate, irradiation could lead to the formation of radicals on the lactate moiety or involve the silver ion. For instance, studies on other metal lactates, such as magnesium lactate and lithium lactate, have shown that gamma irradiation leads to the formation of a radical centered on the carbon atom adjacent to the methyl group. researchgate.net The ESR spectrum of such a radical would be expected to show a characteristic hyperfine splitting pattern due to the interaction of the unpaired electron with the neighboring protons.

Table 5.6.1: Potential Radicals from Silver Lactate Detectable by ESR

Radical SpeciesFormation ConditionPotential ESR Signature
Lactate Radical (e.g., •CH(OH)COOAg)Irradiation (γ-rays, X-rays)Hyperfine splitting from protons.
Silver Nanoparticle Surface DefectsReduction of Ag⁺Signals indicating paramagnetic centers on the nanoparticle surface.
Superoxide (B77818) Radicals (O₂⁻•)In the presence of oxygen during redox reactionsCharacteristic g-values.

Furthermore, the process of reducing silver lactate to form silver nanoparticles can sometimes involve radical intermediates or result in nanoparticles with surface defects that are paramagnetic and thus ESR-active. ESR could also be used to study the generation of reactive oxygen species (ROS), such as superoxide radicals, if silver lactate or silver nanoparticles derived from it participate in redox cycling in biological or chemical systems. While no specific ESR studies on silver lactate monohydrate are prominently reported, the principles of ESR and data from related compounds suggest its potential utility in investigating the radical chemistry of this compound.

Computational Chemistry Approaches for Silver Lactate Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of silver lactate (B86563) monohydrate, focusing on the distribution of electrons and the nature of the chemical bonds.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For silver lactate monohydrate, DFT studies can elucidate the nature of the interaction between the silver ion (Ag⁺), the lactate anion, and the water molecule.

Researchers can use DFT to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles for the silver-lactate coordination and the hydrogen bonding involving the water molecule.

Analyze Electronic Properties: Calculate the distribution of electron density to understand charge transfer between the silver ion and the lactate ligand. Natural Bond Orbital (NBO) analysis can quantify this charge transfer and characterize the Ag-O bonds as primarily ionic with some covalent character. nih.gov

Determine Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key parameter related to the chemical stability and electronic transitions of the compound. researchgate.net

Calculate Vibrational Frequencies: Predicted infrared (IR) and Raman spectra from DFT calculations can be used to interpret and assign peaks in experimental spectra, confirming the coordination mode of the lactate ligand.

DFT studies on related systems, such as silver clusters and silver ions complexed with amino acids, have demonstrated the method's utility in describing the significant role of covalent interactions in Ag-ligand bonds. nih.govrsc.org Similar approaches applied to silver lactate would clarify the electronic interactions that govern its structure and stability.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate results for systems where electron correlation is important.

For silver lactate monohydrate, ab initio calculations can serve to:

Benchmark DFT Results: Provide a higher-accuracy reference for bond energies, interaction energies, and geometric parameters, helping to validate the choice of functional and basis set used in DFT studies.

Investigate Weak Interactions: Accurately model non-covalent interactions, such as hydrogen bonding between the coordinated water molecule and the lactate anion, which are crucial for the stability of the hydrated crystal structure.

Study Excited States: While less common for ground-state properties, high-level ab initio methods can be used to investigate the electronic excited states of the complex.

Studies combining DFT and ab initio MP2 methods on silver ion binding with amino acids have successfully characterized the nature of the interactions, showing that the bonds are partially electrostatic and partially covalent. nih.gov A similar combined approach would yield a comprehensive understanding of the bonding in silver lactate monohydrate.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD simulations of silver lactate monohydrate can provide critical insights into its dynamic behavior, particularly in an aqueous solution.

Key applications of MD for this system include:

Solvation Structure: Simulating silver lactate in a box of water molecules reveals the structure of the solvation shells around the silver ion and the lactate anion. This includes calculating radial distribution functions (RDFs) to determine the average distance and number of water molecules in the first and second solvation shells. aps.org

Hydrate (B1144303) Dynamics: In the solid state, MD can be used to study the motion and orientation of the water molecule within the crystal lattice and the dynamics of the hydrogen-bonding network.

The parameters for an MD simulation are defined in a force field, which includes terms for bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions.

Interactive Table: Typical Parameters for MD Simulation of Silver Lactate in Water Below is a representative table of parameters that would be defined for an MD simulation.

Parameter GroupParameterDescriptionExample Value/Method
System Setup Box SizeDimensions of the simulation cell.Cubic box, 30 Å x 30 Å x 30 Å
SolventThe explicit solvent model used.TIP3P or SPC/E water model
ConcentrationNumber of solute and solvent molecules.1 silver lactate, ~890 water molecules
Force Field General Force FieldDescribes interactions for organic molecules.AMBER, CHARMM, or GROMOS
Ion ParametersDescribes interactions for the silver ion.Lennard-Jones parameters calibrated to reproduce experimental solvation free energy.
Simulation Control EnsembleThermodynamic ensemble to be simulated.NPT (constant Number of particles, Pressure, Temperature)
TemperatureThe target temperature of the system.298.15 K (25 °C)
PressureThe target pressure of the system.1 atm
Time StepThe integration time step for the simulation.2 fs
Simulation LengthThe total duration of the simulation.100 ns

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By simulating spectroscopic properties, researchers can gain a deeper understanding of the molecular structure and environment of silver lactate monohydrate.

Vibrational Spectroscopy (IR and Raman): As mentioned in the DFT section, the vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to atomic positions. These calculations help in assigning experimental IR and Raman peaks to specific molecular motions, such as the stretching of the C=O, C-O, and O-H bonds, and the Ag-O coordination bond.

UV-Vis Spectroscopy: Time-dependent DFT (TDDFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. chemrxiv.org For silver lactate, this could provide insight into charge-transfer transitions between the lactate ligand and the silver ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can predict NMR chemical shifts and coupling constants. By calculating the magnetic shielding tensors for the ¹H, ¹³C, and even ¹⁰⁹Ag nuclei, computational results can aid in the assignment of complex NMR spectra and relate chemical shifts to the local electronic environment.

Interactive Table: Computational Prediction of Spectroscopic Parameters

Spectroscopy TypeComputational MethodPredicted ParametersInsights Gained
Infrared (IR) DFTVibrational Frequencies, IntensitiesAssignment of bond stretching/bending modes, confirmation of coordination.
Raman DFTVibrational Frequencies, IntensitiesComplementary information to IR, especially for symmetric vibrations.
UV-Visible TDDFTExcitation Energies, Oscillator StrengthsIdentification of electronic transitions (e.g., ligand-to-metal charge transfer). rsc.org
NMR DFT (GIAO, CPHF)Chemical Shifts, Coupling ConstantsCorrelation of spectral peaks with specific atoms, understanding of electronic structure.

Modeling of Metal-Ligand Interactions and Complex Stability

Understanding the strength and nature of the bond between the silver ion and the lactate ligand is crucial for predicting the stability of the complex. Computational methods can quantify these interactions.

Binding Energy Calculations: The stability of the silver-lactate complex can be calculated as the energy difference between the complex and its individual components (Ag⁺ ion and lactate anion). This provides a quantitative measure of the interaction strength. DFT and ab initio methods are suitable for these calculations. nih.gov

Coordination Chemistry: The lactate anion can coordinate to metal ions in several ways (e.g., monodentate, bidentate chelating, bridging). Computational modeling can determine the relative stability of these different coordination modes. For silver lactate, calculations would likely confirm that the bidentate chelation through both the carboxylate oxygen and the hydroxyl oxygen is the most stable form. Studies on rare-earth lactates show that the coordination mode is highly dependent on the metal ion's size and coordination preference. nih.gov

Ligand Exchange Dynamics: Advanced simulation techniques, such as QM/MM (Quantum Mechanics/Molecular Mechanics) or machine learning potentials, can model the mechanism and calculate the free energy barriers for the exchange of the lactate or water ligands with other molecules in solution. nih.govchemrxiv.org

Theoretical Insights into Reaction Mechanisms

Computational chemistry can be used to explore potential reaction pathways involving silver lactate, providing insights that are not directly accessible through experiments.

Decomposition Pathways: DFT calculations can model the thermal decomposition of silver lactate monohydrate. By calculating the transition state energies for various bond-breaking and bond-forming steps, the most likely decomposition mechanism and products can be predicted.

Ligand-Based Reactivity: The reactivity of the lactate ligand itself can be studied. For example, the mechanism of dehydration of the lactate to form silver acrylate (B77674) could be investigated by mapping the potential energy surface and identifying the lowest-energy reaction pathway. researchgate.net

Antimicrobial Action: The antimicrobial properties of silver compounds are often linked to the release of Ag⁺ ions and their interaction with biological molecules, such as proteins containing thiol groups. nih.gov Theoretical models could be used to study the interaction of silver lactate with a model peptide or enzyme active site to elucidate the initial steps of its biocidal mechanism at an electronic level. This could involve modeling the docking of the compound to a protein and calculating the binding affinity and subsequent electronic changes. mdpi.com

Application of "Atoms in Molecules" (QTAIM) and Natural Bond Orbital (NBO) Analyses

Computational chemistry provides powerful tools for elucidating the intricate nature of chemical bonding and electronic structure within molecular systems. For silver lactate systems, two significant quantum chemical methodologies, the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, offer deep insights into the interactions between the silver ion and the lactate ligand. These approaches allow for a detailed characterization of bonding, charge distribution, and orbital interactions that govern the stability and reactivity of the compound.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a model that analyzes the electron density to partition a molecule into atomic basins, allowing for the characterization of chemical bonds and non-covalent interactions. ufc.br The analysis focuses on critical points in the electron density, particularly bond critical points (BCPs), which are indicative of a chemical bond. ufc.br The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide a quantitative description of the nature of the interaction.

For silver(I) complexes, QTAIM can be employed to analyze the silver-oxygen and silver-nitrogen bonds, as well as weaker non-covalent interactions. nih.gov The values of ρ and ∇²ρ at the BCP between two atoms reveal the type of interaction. A positive Laplacian of the electron density (∇²ρ > 0) is characteristic of closed-shell interactions, which include ionic bonds, hydrogen bonds, and van der Waals interactions, while a negative Laplacian (∇²ρ < 0) signifies a shared-shell interaction, typical of covalent bonds. ufc.br

In the context of silver lactate, a hypothetical QTAIM analysis would likely reveal the nature of the Ag-O bonds. The interaction between the silver cation and the oxygen atoms of the carboxylate group of the lactate anion would be expected to exhibit characteristics of a polar covalent or ionic bond. The table below illustrates the type of data that would be generated from a QTAIM analysis of the Ag-O bond in a silver lactate system.

Bondρ(r) (au)∇²ρ(r) (au)H(r) (au)Interaction Type
Ag-O0.0450.150-0.002Polar Covalent/Ionic

Hypothetical data for illustrative purposes.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a method to study charge transfer, orbital interactions, and the electronic structure of molecules in the framework of localized bonds. researchgate.net It transforms the complex many-electron wavefunction into a set of localized orbitals that correspond to the intuitive Lewis structure representation of a molecule, including core orbitals, lone pairs, and bonding orbitals. wisc.edu A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which can be quantified using second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization and charge transfer between the orbitals. researchgate.net

For a silver lactate system, NBO analysis would be instrumental in understanding the charge distribution and the extent of covalent character in the Ag-O bond. It would likely show a significant charge transfer from the oxygen lone pairs of the lactate to the vacant orbitals of the silver ion. This analysis can also reveal hyperconjugative interactions within the lactate ligand itself. nih.gov The results of an NBO analysis can provide a more nuanced picture of the bonding than what is inferred from formal oxidation states.

The following table presents hypothetical data from an NBO analysis for a silver lactate system, highlighting the key donor-acceptor interactions and their stabilization energies.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(O)LP*(Ag)15.5Charge Transfer

Hypothetical data for illustrative purposes. LP denotes a lone pair and LP denotes an empty lone pair (vacant orbital).*

Mechanistic Investigations of Silver Lactate Excluding Clinical Human Trials

Mechanistic Pathways of Silver Ion Release and Speciation

Silver lactate (B86563) monohydrate (CH₃CH(OH)COOAg·H₂O), a salt of silver and lactic acid, readily dissolves in aqueous environments to release silver ions (Ag⁺), lactate ions (CH₃CH(OH)COO⁻), and a water molecule. wikipedia.org The primary mechanism for the release of silver ions is the dissolution of the salt in water. Silver lactate is soluble in water, which facilitates the dissociation of the compound into its constituent ions. wikipedia.orgfishersci.ca The silver ion is the biologically active component responsible for its antimicrobial properties. citychemical.comnih.gov

Once in solution, the speciation of silver is influenced by the surrounding chemical environment. In simple aqueous solutions, the predominant species is the hydrated silver ion, [Ag(H₂O)n]⁺. However, in more complex biological media, silver ions can react with various ligands, such as chloride, phosphate (B84403), and thiol-containing molecules, to form different silver species. For instance, in the presence of chloride ions, insoluble silver chloride (AgCl) may precipitate. nih.gov The speciation of silver is a critical factor in its bioavailability and subsequent interactions with biological systems.

The release of silver ions from silver-containing materials is a key determinant of their biological activity. Studies on silver nanoparticles have shown that the release of Ag⁺ is a primary mechanism of their toxicity. nih.govresearchgate.net While silver lactate is a salt and not a nanoparticle, the principle of ion release remains central to its function. The lactate ion, being the conjugate base of a weak acid, may have a minor influence on the local pH, but the primary driver of silver ion availability is the solubility of the silver lactate salt itself.

Chemical Reactivity and Transformation Mechanisms

The silver in silver lactate exists in the +1 oxidation state (Ag⁺). This ion can participate in oxidation-reduction (redox) reactions. In a redox reaction, one species is oxidized (loses electrons) while another is reduced (gains electrons). libretexts.orguhcl.edu The silver(I) ion is a relatively good oxidizing agent, meaning it can accept electrons and be reduced to elemental silver (Ag⁰).

The reduction of silver ions to form silver nanoparticles is a well-documented process. researchgate.netrsc.org This can occur in the presence of reducing agents, which can be various organic molecules. rsc.org For example, in a laboratory setting, reducing agents like sodium borohydride (B1222165) or citrate are often used to synthesize silver nanoparticles from silver salts. In biological systems, endogenous reducing agents could potentially reduce Ag⁺ to Ag⁰.

Conversely, elemental silver can be oxidized back to silver(I) ions, although this is less common for silver lactate under normal conditions. The lactate ion itself can be oxidized, for instance, in metabolic processes where lactate is converted to pyruvate. However, the redox chemistry of silver lactate is dominated by the reactivity of the silver(I) ion.

Table 1: Standard Reduction Potentials Relevant to Silver(I) Lactate

Half-ReactionStandard Reduction Potential (E°) (Volts)
Ag⁺ + e⁻ → Ag(s)+0.799
O₂ + 4H⁺ + 4e⁻ → 2H₂O+1.23

Ligand exchange, or substitution, reactions involve the replacement of a ligand in a metal complex with another ligand. libretexts.orgchemguide.co.uk In the case of silver lactate in an aqueous solution, the silver ion is coordinated by water molecules, forming a hydrated silver ion. These water ligands can be replaced by other ligands that have a stronger affinity for the silver ion.

Common ligands that can displace water from the coordination sphere of Ag⁺ include halides (e.g., Cl⁻, Br⁻, I⁻), ammonia (B1221849) (NH₃), and sulfur-containing compounds like thiols (R-SH). chemguide.co.uk For example, the addition of a chloride source to a solution of silver lactate can lead to the formation of silver chloride. nih.gov

In biological systems, silver ions are known to have a high affinity for sulfhydryl (-SH) groups present in amino acids like cysteine, which are components of proteins. nih.gov This interaction is a form of ligand exchange where the water ligands are replaced by the sulfur-containing ligand. This binding to proteins is a key aspect of the biological activity and toxicity of silver ions.

Biological Mechanistic Studies (In Vitro and Cellular Level)

The cellular uptake of silver from silver lactate is primarily mediated by the transport of silver ions (Ag⁺) across the cell membrane. While direct studies on the cellular uptake of silver lactate are limited, the mechanisms of silver ion uptake have been investigated, often in the context of silver nanoparticles which act as a source of Ag⁺. nih.gov

Several pathways have been proposed for the cellular entry of silver ions. These include endocytosis, a process where the cell membrane engulfs substances, and potentially through membrane transport proteins that normally transport other essential ions. nih.govdovepress.com Once inside the cell, silver ions can be distributed throughout the cytoplasm. nih.gov

The intracellular fate of silver ions involves their interaction with various cellular components. A significant portion of intracellular silver binds to proteins and other macromolecules containing thiol groups. nih.gov This binding can lead to the sequestration of silver ions. It has also been suggested that silver ions can be reduced to elemental silver nanoparticles within the cell. The intracellular dissolution of silver-containing species is a critical factor in their cytotoxicity. nih.govnih.gov

Table 2: Potential Mechanisms of Cellular Uptake of Silver Ions

Uptake MechanismDescription
EndocytosisThe cell membrane engulfs the silver species, forming a vesicle that is transported into the cell. This can include processes like pinocytosis and phagocytosis. nih.govuniroma1.it
Ion Channels/TransportersSilver ions may utilize existing membrane channels or transporters intended for other ions to gain entry into the cell.
Direct DiffusionPassive movement of silver species across the cell membrane, driven by a concentration gradient.

Once inside the cell, silver ions released from silver lactate can interact with a wide range of cellular components, leading to various biological effects. A primary target for silver ions is proteins, particularly those containing sulfhydryl groups in amino acids such as cysteine. nih.gov The binding of silver ions to these groups can alter the protein's structure and function, leading to enzyme inhibition and disruption of cellular processes. citychemical.com

Silver ions can also interact with nucleic acids (DNA and RNA). This interaction can interfere with DNA replication and transcription, potentially leading to genetic damage. nih.gov The generation of reactive oxygen species (ROS) is another important mechanism of silver ion toxicity. mdpi.com ROS are highly reactive molecules that can cause oxidative stress, leading to damage to lipids, proteins, and DNA. dovepress.com

Furthermore, silver ions can disrupt the electron transport chain in mitochondria, impairing cellular respiration and ATP production. nih.gov They can also affect the cell membrane, increasing its permeability and leading to the leakage of cellular contents. nih.gov These interactions at the cellular level are the basis for the antimicrobial and cytotoxic effects of silver compounds.

Table 3: Cellular Components Targeted by Silver Ions

Cellular ComponentNature of InteractionConsequence of Interaction
Proteins (especially those with sulfhydryl groups)Binding of Ag⁺ to -SH groups. nih.govEnzyme inactivation, disruption of protein function. citychemical.com
Nucleic Acids (DNA, RNA)Interaction with phosphate and nitrogen-containing bases.Inhibition of DNA replication and transcription. nih.gov
Cell MembraneDisruption of membrane integrity. nih.govIncreased permeability, leakage of cellular contents.
MitochondriaInterference with the electron transport chain. nih.govImpaired cellular respiration, decreased ATP production.

Oxidative Stress Induction Mechanisms

The pro-oxidant effects of silver compounds, such as silver lactate monohydrate, are primarily attributed to the release of silver ions (Ag+). These ions can induce oxidative stress through various mechanisms within biological systems. The generation of reactive oxygen species (ROS) is a central aspect of this toxicity.

One of the primary mechanisms involves the interaction of silver ions with cellular components, leading to the disruption of normal metabolic processes and the generation of ROS. For instance, silver ions can interfere with the mitochondrial respiratory chain, a key site of ROS production. This interference can lead to an increase in the leakage of electrons from the respiratory chain, which then react with molecular oxygen to form superoxide (B77818) radicals.

Furthermore, silver nanoparticles, which also exert their effects through the release of silver ions, have been shown to catalyze the production of ROS. mdpi.com This can disrupt the respiratory chain of bacteria or other target cells, leading to oxidative stress. mdpi.com The interaction of silver ions with thiol groups in enzymes of the respiratory chain is a potential mechanism for the inhibition of this pathway and subsequent ROS generation. mdpi.com High levels of ROS can cause significant damage to cellular macromolecules, including proteins, lipids, and nucleic acids, ultimately leading to cell death. mdpi.com

Studies on silver nanoparticles have demonstrated their ability to induce oxidative stress in various cell types. This is often evidenced by increased lipid peroxidation and a decrease in the concentration of protein and non-protein sulfhydryl groups. nih.gov While antioxidant defense mechanisms, such as superoxide dismutase (SOD), may be upregulated in response to this stress, they may not be sufficient to counteract the damage. nih.gov

The table below summarizes key findings from studies on silver-induced oxidative stress, which are relevant to understanding the potential mechanisms of silver lactate monohydrate.

Mechanism Key Findings Cellular Consequence
Mitochondrial Dysfunction Interference with the electron transport chain.Increased production of superoxide radicals.
Enzyme Inhibition Interaction of Ag+ with thiol groups in respiratory enzymes. mdpi.comDisruption of cellular respiration and energy production. mdpi.com
Lipid Peroxidation Increased levels of malondialdehyde (MDA), a marker of lipid damage. nih.govDamage to cell membranes, altering fluidity and function.
Protein Oxidation Decrease in protein sulfhydryl groups. nih.govAltered protein structure and function.
Depletion of Antioxidants Reduced levels of non-protein sulfhydryl groups (e.g., glutathione). nih.govImpaired cellular defense against oxidative damage.

Genotoxicity Mechanisms

The genotoxic effects of silver compounds are a significant concern, and like oxidative stress, these effects are largely mediated by the action of silver ions. The mechanisms underlying the genotoxicity of silver are multifaceted and involve direct interactions with DNA as well as indirect damage through oxidative stress.

Silver ions can directly interact with DNA molecules. It has been suggested that they can bind to phosphoric acid residues in the DNA backbone. nih.gov This binding can lead to conformational changes in the DNA structure, potentially interfering with DNA replication and transcription processes.

A more prominent mechanism of genotoxicity is the induction of DNA damage through ROS generated via oxidative stress. nih.gov ROS, such as hydroxyl radicals, can attack DNA bases and the deoxyribose backbone, leading to a variety of lesions including single-strand breaks (SSBs) and double-strand breaks (DSBs). nih.gov Oxidative DNA damage can also result in the formation of modified bases, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), which is a marker of oxidative DNA damage. nih.gov If not properly repaired, these DNA lesions can lead to mutations, chromosomal aberrations, and genomic instability. nih.govfrontiersin.org

Furthermore, silver nanoparticles have been shown to induce apoptosis, or programmed cell death, in various cell lines. mdpi.comnih.govnih.gov This apoptotic response is often linked to the induction of DNA damage and the activation of cellular stress pathways. For instance, in colorectal cancer cells, silver nanoparticles were found to induce apoptosis via the production of mitochondrial ROS and endoplasmic reticulum stress. nih.gov Apoptosis serves as a crucial mechanism to eliminate cells with irreparable DNA damage, thereby preventing the propagation of mutations. mdpi.com

The genotoxic potential of silver nanoparticles has been demonstrated in numerous studies, showing effects at all levels of DNA damage in both in vitro and in vivo assays. nih.gov These studies have highlighted the induction of chromosomal aberrations and oxidized DNA bases. mdpi.com The cellular response to silver-induced DNA damage involves the activation of DNA repair pathways. However, extensive damage can overwhelm these repair mechanisms, leading to cell cycle arrest and apoptosis. frontiersin.org

The following table details the observed genotoxic effects of silver compounds and the proposed mechanisms.

Genotoxic Effect Proposed Mechanism Supporting Evidence
DNA Strand Breaks Direct interaction of Ag+ with DNA and indirect damage by ROS. nih.govnih.govObservation of single and double-strand breaks in comet assays. nih.govfrontiersin.org
Oxidative DNA Damage ROS-mediated modification of DNA bases. nih.govDetection of 8-oxodG adducts. nih.gov
Chromosomal Aberrations Large-scale DNA damage and genomic instability. mdpi.comIncreased frequency of micronuclei and other chromosomal abnormalities. nih.govmdpi.com
Apoptosis Induction of programmed cell death in response to severe DNA damage. mdpi.comnih.govActivation of caspases and characteristic morphological changes of apoptosis. mdpi.com

Advanced Materials Science Applications of Silver Lactate Monohydrate and Derived Architectures

Precursors for Metal Oxide Thin Films via Chemical Solution Deposition

Chemical Solution Deposition (CSD) is a cost-effective and versatile method for fabricating thin films of various materials, including metal oxides. The quality and properties of the deposited film are highly dependent on the chemical precursor used. Metal carboxylates, such as metal lactates, are often favored as precursors in Metal-Organic Chemical Solution Deposition (MOCSD) due to their solubility in common organic solvents and their ability to decompose cleanly into the desired metal oxide upon heating.

While silver nitrate (B79036) is a commonly used precursor for silver-containing films edu.krd, silver lactate (B86563) monohydrate presents an alternative with distinct advantages. The lactate ligand can influence the rheology of the precursor solution and the subsequent crystallization of the film. Although extensive research specifically detailing silver lactate monohydrate's use for metal oxide films is nascent, the principles established for other rare-earth lactates and metal carboxylates in CSD are applicable researchgate.net. The process generally involves dissolving the precursor in a suitable solvent, depositing it onto a substrate via methods like spin-coating, and then thermally treating the film to remove organic components and crystallize the oxide phase mdpi.com. The decomposition of the lactate moiety can be controlled to influence the microstructure and properties of the final thin film.

CSD Parameter Influence on Thin Film Properties Relevance of Silver Lactate Monohydrate
Precursor Chemistry Affects solution stability, viscosity, and decomposition pathway.The lactate ligand can act as a fuel during thermal decomposition, potentially lowering crystallization temperatures.
Solvent System Determines precursor solubility and film uniformity.Silver lactate's solubility can be tailored with appropriate solvents for optimal coating.
Deposition Technique Influences film thickness and homogeneity (e.g., spin-coating, dip-coating).Precursor solutions from silver lactate can be adapted for various deposition techniques.
Thermal Treatment Controls organic removal, crystallization, and grain growth.The decomposition profile of silver lactate influences the final microstructure and phase purity of the film.

Functional Materials with Liquid Crystalline Properties

The integration of inorganic nanoparticles with organic liquid crystals gives rise to hybrid materials with unique and tunable properties. These materials can exhibit responsiveness to external stimuli like electric or magnetic fields, making them suitable for a range of applications.

Lactic acid derivatives are valuable in the synthesis of functional materials due to their chirality and ability to form liquid crystalline phases nih.gov. When used as ligands to cap silver nanoparticles, they can impart these properties to the inorganic core. The synthesis involves preparing silver nanoparticles, often through the reduction of a silver salt like silver nitrate, and then functionalizing their surface with chiral, rod-like thiol ligands derived from lactic acid nih.gov.

The molecular structure of these ligands, including the length of the alkyl chain, can be precisely tuned. This control, combined with the ability to vary the size of the silver nanoparticle core, allows for the creation of a diverse range of hybrid systems. The resulting functionalized nanoparticles are designed to self-assemble into ordered structures, driven by the liquid crystalline interactions of the organic ligands nih.gov.

The spontaneous organization of nanoparticles into ordered, long-range superlattices is a key goal in materials science for creating functional materials from the bottom up berkeley.eduescholarship.org. When silver nanoparticles functionalized with lactic acid-derived ligands are subjected to appropriate conditions, they can self-assemble into such superstructures.

For systems with small silver nanoparticles (e.g., 4-6 nm) and sufficiently long ligands, researchers have observed the formation of lamellar liquid crystalline phases nih.gov. In these structures, the nanoparticles arrange into layers separated by the intercalated organic ligands. These ordered assemblies, often referred to as plasmonic crystals, can exhibit unique optical properties, such as photonic bandgaps, where certain frequencies of light are forbidden from propagating through the material berkeley.edu. This frequency-selective response, which can be tuned by adjusting the particle size and spacing, makes these superlattices promising for applications in photonics and optoelectronics, including the development of novel sensors and optical filters berkeley.eduosti.gov.

System Component Role in Self-Assembly Resulting Property
Silver Nanoparticle Core Provides the plasmonic and inorganic component.Tunable optical properties based on size and shape.
Lactic Acid Derivative Ligand Induces liquid crystalline behavior and controls interparticle spacing.Formation of ordered lamellar or other superlattice structures.
Superlattice Structure Creates a periodic dielectric contrast.Photonic bandgaps and frequency-selective optical response.

Fabrication of Coordination Polymers for Advanced Material Design

Coordination polymers (CPs), including metal-organic frameworks (MOFs), are a class of materials constructed from metal ions or clusters linked by organic ligands. The choice of metal and ligand allows for the design of materials with a wide range of structures and functionalities. Silver-based CPs are of particular interest for their potential antibacterial and catalytic properties mdpi.comnih.gov.

Silver lactate monohydrate can serve as a valuable source of silver(I) ions for the synthesis of these polymers. In the fabrication process, silver ions from the lactate salt would coordinate with chosen organic linker molecules to form one-, two-, or three-dimensional networks rsc.org. The lactate anion itself could potentially be incorporated into the final structure or act as a modulating agent during synthesis, influencing the resulting topology of the coordination polymer. By carefully selecting ligands and reaction conditions, it is possible to create CPs with high porosity, stability, and specific functionalities for applications in areas such as gas storage, separation, and antimicrobial surfaces acs.orgmdpi.com.

Role in Nanoparticle Synthesis and Stabilization

Silver nanoparticles (AgNPs) are widely studied due to their unique optical, catalytic, and antimicrobial properties mdpi.com. The synthesis of AgNPs typically involves the reduction of a silver salt precursor in a solution. Silver lactate monohydrate can act as this precursor, providing the Ag+ ions that are reduced to form metallic silver (Ag0) nanoparticles nih.gov.

The synthesis can be achieved through various methods, including chemical reduction using agents like sodium borohydride (B1222165) or through "green" synthesis routes. In green synthesis, biological entities such as lactic acid bacteria can be used to reduce the silver ions science-line.comresearchgate.net. The cell-free supernatant of these bacteria, which contains enzymes and other biomolecules, can facilitate the formation of AgNPs from a silver precursor science-line.comnih.gov.

The lactate component of the precursor may also play a role in the stabilization of the newly formed nanoparticles. The adsorption of lactate ions onto the nanoparticle surface can provide electrostatic or steric stabilization, preventing the particles from aggregating and ensuring a stable colloidal suspension researchgate.net. This stabilization is crucial for controlling the size and shape of the nanoparticles and for maintaining their properties over time.

Chemical Sensing and Biosensing Applications

Silver nanoparticles exhibit a phenomenon known as localized surface plasmon resonance (LSPR), which is the collective oscillation of electrons in response to incident light. This property is highly sensitive to the local dielectric environment around the nanoparticle and forms the basis for many chemical and biological sensors mdpi.commdpi.com.

AgNPs synthesized from precursors like silver lactate monohydrate can be functionalized with specific recognition elements (e.g., antibodies, enzymes, or DNA) to create highly selective biosensors. When the target analyte binds to the functionalized nanoparticle surface, it causes a change in the local refractive index, which in turn leads to a detectable shift in the LSPR peak. This principle is widely exploited for the sensitive detection of a variety of molecules mdpi.com.

Furthermore, materials derived from silver lactate, such as silver-based coordination polymers, can be integrated into sensing platforms. These materials can be designed to interact with specific analytes, leading to a measurable change in their optical or electrical properties. While lactate biosensors are typically designed to detect lactic acid using enzymes like lactate oxidase nih.govnih.gov, silver-based nanomaterials offer a different sensing modality based on plasmonics, which can be adapted for a wide range of targets.

Solution Chemistry and Speciation of Silver Lactate Monohydrate

Solubility and Dissolution Kinetics in Aqueous and Organic Media

Silver lactate (B86563) monohydrate exhibits distinct solubility characteristics in different media. It is readily soluble in water but shows limited solubility in organic solvents like ethanol. semanticscholar.orgwikipedia.orgassignmentpoint.com The dissolution in aqueous media is a rapid process, typical for a simple salt, leading to the dissociation into silver(I) ions (Ag⁺) and lactate ions (C₃H₅O₃⁻).

Specific solubility data indicates that up to 77 grams of silver lactate can be dissolved in one liter of water at 20°C. fishersci.com Another source describes its solubility as approximately 1 part in 15 parts of water. chemicalbook.comscbt.com

Interactive Table: Solubility of Silver Lactate Monohydrate

Solvent Temperature (°C) Solubility
Water 20 77 g/L

While the dissolution of silver salts like silver nitrate (B79036) in acidic media has been kinetically studied jmst.org, specific research on the dissolution kinetics of the silver lactate salt is not widely available, likely due to the high dissolution rate. This is in contrast to the extensive research on the dissolution kinetics of silver nanoparticles, where the process is slower and dependent on factors like pH, particle size, and the presence of complexing agents, as it involves oxidation of metallic silver to silver ions. nih.govnih.gov

Hydrolysis and pH-Dependent Behavior

The stability of silver lactate in aqueous solution is significantly influenced by pH. The two main equilibria at play are the protonation of the lactate ion and the hydrolysis of the aquated silver ion.

The lactate ion (CH₃CH(OH)COO⁻) is the conjugate base of the weak acid, lactic acid (CH₃CH(OH)COOH). The acid dissociation constant (pKa) for lactic acid is 3.86. lactic-acid.com This means that in solutions with a pH below 3.86, the equilibrium will favor the protonated, undissociated lactic acid form. In solutions with a pH above 3.86, the lactate ion will be the predominant species. lactic-acid.com

At neutral to alkaline pH, the hydrated silver ion undergoes hydrolysis. The silver(I) cation in an aqueous solution acts as a weak acid. researchgate.net As the pH increases, precipitation of sparingly soluble silver hydroxide (B78521) (AgOH) can occur, which readily dehydrates to the more stable brown-black silver(I) oxide (Ag₂O). researchgate.netquora.com For typical concentrations of silver salts (0.001-0.1 mol/L), this precipitation can begin at a pH in the range of 7-8. researchgate.net

Forced degradation studies on silver lactate have shown that the compound is stable under acid hydrolysis conditions (5.0 N HCl at 60°C). However, it undergoes significant degradation under alkaline hydrolysis (1.0 N NaOH at 25°C). semanticscholar.org

Interactive Table: Stability of Silver Lactate under Forced Hydrolysis semanticscholar.org

Stress Condition Parameters Observation % Degradation
Acid Hydrolysis 5.0 N HCl, 60°C, 30 min Stable Not Observed

Complexation Equilibria and Speciation Diagrams

In a pure aqueous solution of silver lactate monohydrate, the primary species present are the hydrated silver ion, [Ag(H₂O)₂]⁺, and the lactate ion, CH₃CH(OH)COO⁻. Lactate is considered a weak complexing agent for most metals, including silver. researchgate.net Therefore, the formation of significant concentrations of a distinct silver-lactate complex in solution is not expected; the interaction is primarily electrostatic between the free ions.

The speciation of silver in the solution can be dramatically altered by the introduction of other ligands that are stronger complexing agents. Silver(I) ion forms highly stable complexes with ligands containing soft donor atoms like sulfur and nitrogen, as well as with anions like cyanide and thiosulfate. uri.edu For example, the addition of ammonia (B1221849) would lead to the formation of diamminesilver(I) complex, [Ag(NH₃)₂]⁺.

Due to the simple dissociation and the weak coordinating nature of the lactate ion, detailed speciation diagrams specifically for the silver-lactate system are not commonly published. A conceptual speciation diagram would show free Ag⁺(aq) and lactate ions as the dominant species across a wide acidic to neutral pH range. As the pH becomes more alkaline (typically >7.5), the speciation would shift towards the precipitation of solid Ag₂O. researchgate.net

Electrochemistry of Silver(I) Lactate in Solution

The electrochemical behavior of a silver lactate solution is primarily governed by the reduction of the silver(I) ion. The lactate ion is not electrochemically active in the typical potential window of aqueous solutions. The standard reduction potential (E°) for the Ag⁺/Ag half-reaction is a key parameter:

Ag⁺(aq) + e⁻ ⇌ Ag(s) E° = +0.799 V vs. SHE chem21labs.com

The actual electrode potential in a silver lactate solution would be determined by the concentration of free Ag⁺ ions according to the Nernst equation. wikipedia.org

While silver lactate itself is not commonly used as an electrolyte in electrochemical applications, the principles of its electrochemistry are fundamental. The deposition of metallic silver from the solution can be achieved by applying a potential more negative than the equilibrium potential. Specific studies detailing the cyclic voltammetry or other electrochemical characteristics of silver lactate solutions are not readily found in the literature. However, electrochemical methods have been employed to create silver-based electrodes for the non-enzymatic detection of lactic acid. google.com

Analytical Methodologies for Solution-Phase Detection and Quantification

Several analytical methods are available for the detection and quantification of silver lactate in solution, either by measuring the compound indirectly through its constituents (silver and lactate) or directly.

A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been specifically developed for the assay of silver lactate. semanticscholar.org This method is capable of separating silver lactate from its degradation products. The assay is typically calculated based on the quantification of the lactic acid peak. semanticscholar.org

Key parameters of the reported RP-HPLC method include: semanticscholar.org

Column: Phenomenex Gemini C18

Mobile Phase: Potassium dihydrogen phosphate (B84403) buffer, with pH adjusted to 2.2 using orthophosphoric acid.

Detection: PDA detector

In addition to chromatography, other techniques can be employed to quantify the dissociated ions in solution:

Quantification of Silver(I): Atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS) or optical emission spectrometry (ICP-OES) are highly sensitive methods for determining the concentration of silver ions in aqueous samples.

Quantification of Lactate: Lactate can be quantified using various methods, including enzymatic assays where lactate oxidase reacts with lactate to produce hydrogen peroxide, which is then detected colorimetrically or electrochemically. Ion chromatography can also be used for the direct determination of the lactate anion.

Q & A

Q. What are the key physicochemical properties of silver lactate monohydrate relevant to laboratory handling?

Silver lactate monohydrate (AgC₃H₅O₃·H₂O, CAS 128-00-7) is a light-sensitive, white to slightly gray crystalline powder with a molecular weight of 214.955 g/mol. It melts at 212°C and is soluble in water (~1:15 ratio) and slightly soluble in alcohol. Storage requires airtight containers under inert conditions (e.g., nitrogen atmosphere) and protection from light using amber glassware .

Q. How can researchers verify the purity of silver lactate monohydrate?

Methodological approaches include:

  • Elemental Analysis : Quantify silver (Ag) content via inductively coupled plasma mass spectrometry (ICP-MS) or titration.
  • Chromatography : Use HPLC with UV detection to identify impurities.
  • Spectroscopy : FT-IR or NMR to confirm structural integrity .
  • Titrimetry : Acid-base titration (e.g., adapted from lithium hydroxide monohydrate carbonate assays ).

Q. What are the standard protocols for synthesizing silver lactate monohydrate in a lab setting?

While synthesis details are scarce in the evidence, a general approach involves reacting lactic acid with silver oxide or silver nitrate in aqueous conditions under controlled pH. The monohydrate form crystallizes upon slow evaporation. Purity is ensured via recrystallization and validated by elemental analysis .

Advanced Research Questions

Q. How can spectroscopic methods resolve structural ambiguities in silver lactate monohydrate, such as hydration state or isomerism?

  • Thermogravimetric Analysis (TGA) : Quantify water loss upon heating to confirm monohydrate stoichiometry.
  • X-ray Diffraction (XRD) : Compare experimental patterns with reference data to identify crystalline phases.
  • Vibrational Spectroscopy : FT-IR/Raman to distinguish between lactate coordination modes (e.g., bidentate vs. monodentate binding to Ag⁺) .

Q. What experimental design considerations are critical for assessing silver lactate monohydrate’s biological activity (e.g., antimicrobial or kinase inhibition)?

  • Dose-Response Studies : Vary concentrations (e.g., 0.1–100 µM) to determine IC₅₀ or MIC values.
  • Controls : Include positive (e.g., known inhibitors) and negative (vehicle-only) controls.
  • Assay Conditions : Optimize pH, temperature, and exposure time to mimic physiological environments. For kinase inhibition (e.g., VEGFR1), use cell-free assays with recombinant enzymes and ATP competition protocols .

Q. How should researchers address contradictions in reported solubility or bioactivity data for silver lactate monohydrate?

Contradictions often arise from:

  • Impurity Profiles : Validate purity via LC-MS or elemental analysis.
  • Experimental Variability : Standardize solvent systems (e.g., aqueous vs. ethanolic) and temperature.
  • Biological Models : Compare results across cell lines or organisms to identify context-dependent effects .

Q. What statistical optimization methods are applicable to formulating silver lactate monohydrate in drug delivery systems?

Use Design of Experiments (DoE) to optimize parameters like:

  • Excipient Ratios : Vary binders/disintegrants for tablet formulations.
  • Release Kinetics : Apply response surface methodology (RSM) to model dissolution profiles. Reference bilayer tablet studies (e.g., bosentan monohydrate ) for methodological frameworks.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.